2-Isopropyl-5-nitrobenzyl methyl ether

Description

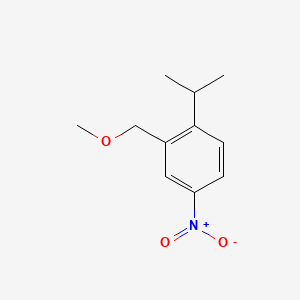

2-Isopropyl-5-nitrobenzyl methyl ether is a nitroaromatic ether compound characterized by a benzene ring substituted with an isopropyl group at the 2-position, a nitro (-NO₂) group at the 5-position, and a methoxy (-OCH₃) group at the benzyl position. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. The compound’s structure imparts unique physicochemical properties, including moderate polarity due to the nitro group and steric hindrance from the isopropyl substituent.

Structure

3D Structure

Properties

CAS No. |

68368-42-3 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(methoxymethyl)-4-nitro-1-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15NO3/c1-8(2)11-5-4-10(12(13)14)6-9(11)7-15-3/h4-6,8H,7H2,1-3H3 |

InChI Key |

SLWIWWNAEFYJIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])COC |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

The most authoritative and widely applicable method for preparing ethers, including benzyl methyl ethers such as 2-Isopropyl-5-nitrobenzyl methyl ether, is the Williamson ether synthesis . This method involves the nucleophilic substitution (S_N2) of an alkoxide ion on an alkyl halide or tosylate.

-

- Generation of the alkoxide ion by deprotonation of the corresponding alcohol with a strong base such as sodium hydride (NaH).

- Reaction of this alkoxide with a suitable primary alkyl halide or tosylate to form the ether.

-

- The benzyl alcohol derivative, 2-Isopropyl-5-nitrobenzyl alcohol, can be converted to its alkoxide by treatment with NaH.

- The alkoxide then reacts with methyl iodide or methyl bromide (primary alkyl halide) to yield the methyl ether.

-

- The reaction proceeds via an S_N2 mechanism with backside attack on the alkyl halide carbon.

- Primary alkyl halides like methyl iodide are ideal to avoid elimination side reactions.

- The reaction is stereospecific and sensitive to steric hindrance; thus, primary halides are preferred over secondary or tertiary.

-

- High specificity and yields.

- Mild reaction conditions.

- Well-established and reproducible.

-

- The alkyl halide must be primary or methyl for optimal results.

- Secondary or tertiary halides may lead to elimination or side reactions.

Table 1: Williamson Ether Synthesis Parameters for this compound

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkoxide formation | 2-Isopropyl-5-nitrobenzyl alcohol + NaH | Strong base deprotonates alcohol to alkoxide |

| Alkylation | Alkoxide + Methyl iodide or bromide | S_N2 reaction; methyl iodide preferred for reactivity |

| Solvent | Dry THF or DMF | Aprotic solvents favor S_N2 mechanism |

| Temperature | 0 to room temperature | Mild conditions prevent side reactions |

| Workup | Aqueous quench, extraction | Purification by column chromatography |

Alternative Methods: Alkoxymercuration and Direct Alkylation

Alkoxymercuration is another ether synthesis method where an alkene is converted to an ether via mercuration followed by nucleophilic attack by an alcohol. However, this method is more suitable when starting from alkenes rather than benzyl alcohol derivatives and is less commonly applied for benzyl methyl ethers.

Direct methylation of benzyl alcohol using methylating agents such as dimethyl sulfate or methyl triflate under basic conditions can also be employed, but these reagents are more hazardous and less selective compared to Williamson synthesis.

Preparation of Substituted Benzyl Alcohol Precursor

Before ether formation, the substituted benzyl alcohol must be synthesized or procured:

The 2-Isopropyl-5-nitrobenzyl alcohol precursor can be prepared by nitration of 2-isopropylbenzyl alcohol or by reduction of the corresponding benzaldehyde derivative.

Careful control of nitration conditions is necessary to ensure substitution at the 5-position relative to the isopropyl group.

Literature Examples and Research Findings

While direct literature on this compound is limited, analogous compounds such as 2-isopropyl-5-methylphenoxy derivatives have been synthesized via Williamson ether synthesis using sodium alkoxides and alkyl halides with good yields.

Studies on benzyl ether oxidations and substitutions confirm the stability and reactivity of benzyl methyl ethers under mild conditions, supporting the use of Williamson synthesis as the preferred route.

Photochemical studies on 2-nitrobenzyl ethers highlight the importance of maintaining the ether linkage intact during synthesis and purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2-Isopropyl-5-nitrobenzyl alcohol + methyl halide | NaH or other strong base, methyl iodide, aprotic solvent | High yield, mild conditions, selective | Requires primary alkyl halide, sensitive to sterics |

| Alkoxymercuration | Alkene precursor + alcohol | Hg(OAc)2, alcohol | Useful for alkene substrates | Less applicable for benzyl ethers |

| Direct Methylation | Benzyl alcohol + methylating agent | Dimethyl sulfate, base | Simple reagents | Toxic reagents, lower selectivity |

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-nitrobenzyl methyl ether can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ether linkage can be cleaved under acidic conditions to yield the corresponding alcohol and alkyl halide.

Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as the formation of benzyl halides using halogenating agents

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Hydrochloric acid or hydrobromic acid.

Nucleophilic Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

Reduction: 2-Isopropyl-5-aminobenzyl methyl ether.

Substitution: Benzyl alcohol and methyl halide.

Nucleophilic Substitution: Benzyl bromide or benzyl chloride.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of 2-Isopropyl-5-nitrobenzyl methyl ether is in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse-phase HPLC method, which employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the analysis of impurities and is suitable for pharmacokinetic studies, making it valuable in drug development and safety assessments .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Isolation of Impurities |

Pharmacological Research

Caged Compounds

This compound serves as a caging agent in pharmacological research. It can be utilized to control the release of bioactive compounds upon exposure to light, facilitating studies on physiological response times to various bioagents. This application is particularly significant in the development of targeted drug delivery systems where precise timing of drug release is crucial .

Case Study: Photochemical Release Mechanisms

A study investigated the photochemical reaction mechanisms involving 2-nitrobenzyl compounds, including this compound. The findings indicated that upon UV irradiation, methanol could be released from the compound, which has implications for its use in creating light-responsive drug delivery systems .

Material Science

Polymer Applications

In material science, this compound is explored for its potential use in polymer formulations. Its properties allow for the development of polymers that can serve as film formers or stabilizers in cosmetic formulations. The compound's ability to modify rheological properties makes it suitable for enhancing the performance of personal care products .

Table 2: Polymer Properties Influenced by this compound

| Property | Effect |

|---|---|

| Film Formation | Enhanced |

| Stability | Improved |

| Rheological Modification | Significant |

Cosmetic Formulations

Topical Applications

Research has shown that this compound can be incorporated into cosmetic formulations to improve stability and sensory properties. Its inclusion helps optimize formulations by influencing consistency and moisturizing effects, making it a valuable ingredient in skin care products .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-nitrobenzyl methyl ether involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ether linkage can undergo cleavage under specific conditions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

- Polarity and Reactivity : The nitro group in This compound increases polarity and electron deficiency compared to aliphatic ethers like MTBE, making it more reactive in electrophilic substitutions.

- Volatility : Aliphatic ethers (e.g., MTBE) exhibit higher volatility (boiling point ~55°C) due to simpler structures, whereas aromatic nitro ethers are less volatile (estimated boiling point >200°C).

- Applications : MTBE is widely used in fuel, while nitroaromatic ethers are niche intermediates in specialty chemistry.

Phase Behavior and Solubility

highlights phase-separation behavior in ether-ionic liquid mixtures. For example, tert-butyl methyl ether exhibits cloud points between 50–80°C in binary mixtures with choline-based ionic liquids, influenced by alkyl chain length . While data for this compound are unavailable, its aromatic nitro group likely reduces miscibility with nonpolar solvents compared to aliphatic ethers.

Biological Activity

2-Isopropyl-5-nitrobenzyl methyl ether (CAS number 68368-42-3) is an organic compound characterized by its unique molecular structure, which includes an isopropyl group, a nitro group, and a benzyl methyl ether functional group. With a molecular weight of approximately 209.25 g/mol, it appears as a colorless to pale yellow liquid and is soluble in organic solvents. Understanding its biological activity is critical for potential applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves reactions that are characteristic of ethers and nitro compounds. The compound can be synthesized through various methods, including:

- Esterification : Reacting the corresponding alcohol with an acid chloride.

- Nitration : Introducing the nitro group under controlled conditions to prevent over-nitration.

Key Reactions

The compound's chemical behavior can be explored through several types of reactions:

- Nucleophilic Substitution : Involves the replacement of the ether group with nucleophiles.

- Reduction : The nitro group can be reduced to an amine under specific conditions.

Interaction Studies

Preliminary investigations suggest that this compound may interact with various biological systems, potentially affecting metabolic pathways. Studies have indicated that it may interact with cellular enzymes or receptors, which could lead to various biological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic processes.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.

Case Studies and Research Findings

Research has focused on the biological implications of similar compounds, providing insights into the potential effects of this compound:

- A study highlighted the photochemical reaction mechanisms of related nitrobenzyl compounds, indicating that structural modifications can significantly influence their biological activity .

- Investigations into other nitro compounds have shown antimicrobial and anticancer properties, suggesting that this compound may possess similar activities .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals significant differences in their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H15N2O3 | Nitro and isopropyl groups; potential enzyme interactions |

| 4-Nitrophenethyl methyl ether | C10H11N2O3 | Similar nitro substitution; different positioning |

| 2-Methyl-5-nitrophenol | C7H8N2O3 | Smaller structure; phenolic nature |

Future Directions in Research

Further research using advanced techniques such as molecular docking and in vitro assays is essential to elucidate the detailed mechanisms of action of this compound. This research could pave the way for its application in therapeutic contexts, particularly in drug development for conditions influenced by metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.